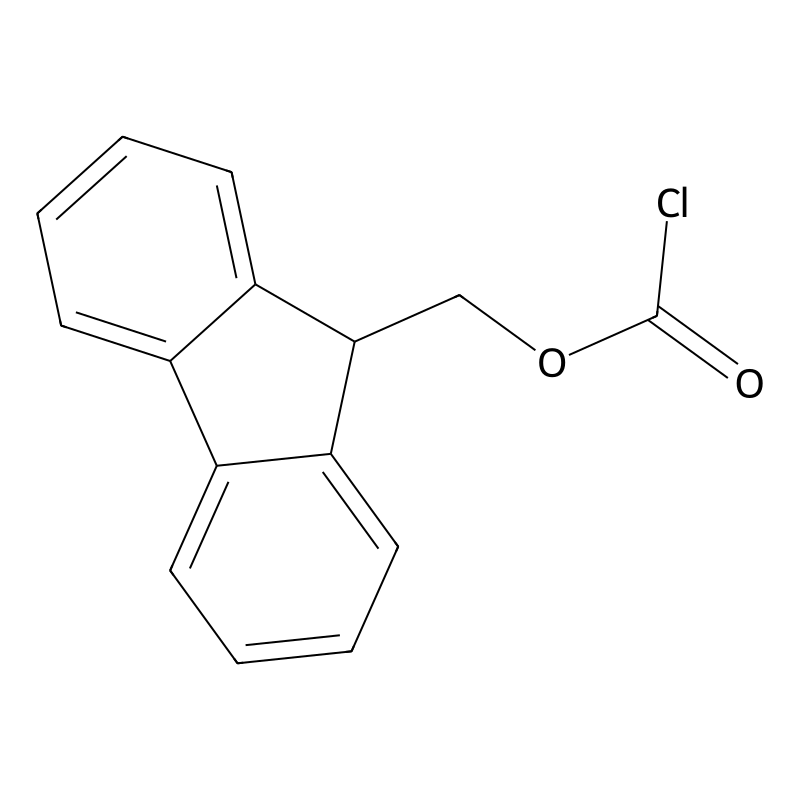

9-Fluorenylmethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Introducing Fmoc Protecting Groups

One of the most prominent applications of Fmoc-Cl is the introduction of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group to amine functionalities. This protecting group is crucial in solid-phase peptide synthesis (SPPS) . Fmoc protection allows for the selective manipulation of specific amine groups within a peptide chain while keeping others unreacted. The Fmoc group can be readily cleaved under mild basic conditions, making it an attractive option for researchers due to its compatibility with various reaction conditions used in peptide synthesis.

Activating Carboxylic Acids

Fmoc-Cl can function as a coupling reagent, activating the carboxylic acid group of amino acids. This activated group can then react with various nucleophiles, such as alcohols, to form esters . This application proves valuable in the synthesis of amino acid esters, which serve as building blocks for further modifications or as intermediates in other reactions.

Synthesis of Complex Molecules

Beyond peptide synthesis, Fmoc-Cl finds use in the preparation of more complex molecules. For instance, it participates in the generation of mixed carboxylic and carbonic anhydrides, facilitating the formation of amide and ester bonds . This approach allows for the construction of intricate molecules with specific functionalities.

Additional Research Applications

Recent research explores Fmoc-Cl's utility in various areas, including:

Preparation of Lysogangliosides

These complex glycosphingolipids play a role in cell signaling and development. Fmoc-Cl aids in their synthesis .

Solid-Phase Synthesis of DOPA-containing Peptides

DOPA (L-3,4-dihydroxyphenylalanine) is an amino acid with unique properties. Fmoc-Cl facilitates the incorporation of DOPA into peptides during solid-phase synthesis .

9-Fluorenylmethyl chloroformate is a chemical compound with the formula C₁₅H₁₁ClO₂. It is often used as a reagent in organic synthesis, particularly for the protection of amines during peptide synthesis. This compound is characterized by its ability to form stable derivatives with amino acids and other amine-containing compounds, making it a valuable tool in synthetic organic chemistry.

Fmoc-Cl is a hazardous compound and requires proper handling:

- Severe Skin and Eye Irritant: Contact with skin or eyes can cause severe burns and damage [].

- Toxic Gas Release: Reacts with water to release toxic hydrogen chloride gas [].

- Proper Personal Protective Equipment (PPE): Wear gloves, protective clothing, safety goggles, and a fume hood when handling Fmoc-Cl [].

For example, when glycine is treated with 9-fluorenylmethyl chloroformate, it yields the corresponding Fmoc-glycine derivative. This reaction is reversible, allowing for the selective protection and subsequent deprotection of amino acids during peptide synthesis .

While 9-fluorenylmethyl chloroformate itself does not exhibit significant biological activity, its derivatives are often used in biological studies. The derivatives formed from this compound can facilitate the analysis of amino acids and peptides due to their fluorescent properties. For instance, when amino acids are derivatized with 9-fluorenylmethyl chloroformate, they can be detected using fluorescence or UV spectroscopy, enhancing their visibility in analytical procedures .

The synthesis of 9-fluorenylmethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene (COCl₂). This reaction produces 9-fluorenylmethyl chloroformate along with hydrochloric acid as a byproduct. The general reaction can be summarized as follows:

This method is efficient and widely used in laboratories for preparing the compound .

The primary applications of 9-fluorenylmethyl chloroformate include:

- Peptide Synthesis: It is extensively used as a protecting group for amino acids in solid-phase peptide synthesis.

- Analytical Chemistry: The compound serves as a fluorogenic reagent for the detection of secondary amines and amino acids.

- Organic Synthesis: It facilitates various synthetic pathways by protecting reactive amine functionalities during multi-step reactions .

Interaction studies involving 9-fluorenylmethyl chloroformate focus on its ability to form stable derivatives with various amines. These studies often employ techniques such as chromatography and spectroscopy to analyze the derivatives formed. The compound's reactivity with amines allows researchers to explore its utility in synthesizing complex organic molecules and understanding its behavior in different chemical environments .

Several compounds share structural or functional similarities with 9-fluorenylmethyl chloroformate. Notable examples include:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fluorenylmethyloxycarbonyl chloride | Used for similar protective purposes in peptide synthesis | Cleaved under basic conditions; versatile use |

| Boc (tert-butyloxycarbonyl) chloride | Another protecting group for amines | More stable under acidic conditions |

| Acetyl chloride | Used to acetylate amines | Less selective compared to fluorenyl derivatives |

These compounds are utilized for similar purposes but differ in their stability and reactivity under various conditions. For instance, while fluorenylmethyloxycarbonyl chloride is more versatile in terms of cleavage conditions, 9-fluorenylmethyl chloroformate provides specific advantages in fluorescence-based detection methods due to its unique structure .

The synthesis of 9-fluorenylmethyl chloroformate through phosgene-mediated esterification represents the most established industrial methodology for producing this critical protecting reagent [3] [8]. The fundamental reaction involves the nucleophilic substitution of phosgene with 9-fluorenylmethanol in the presence of an organic base catalyst, typically pyridine or triethylamine [3] [4]. This transformation proceeds through a well-characterized mechanism where the alcohol attacks one of the electrophilic carbon centers of phosgene, resulting in the formation of the desired chloroformate ester and hydrogen chloride as a byproduct [3] [8].

The traditional phosgene-based synthesis requires stringent temperature control, with initial reaction temperatures maintained between 0-5°C to prevent excessive decomposition and unwanted side reactions [3] [8]. Following the initial low-temperature phase, the reaction mixture is gradually warmed to room temperature over a period of several hours to ensure complete conversion [8]. The reaction typically achieves yields ranging from 79.21% to 86.6% under optimized conditions, with reaction times extending up to 8 hours [4] [8].

Alternative phosgene equivalents have been extensively investigated to address the inherent challenges associated with gaseous phosgene handling [27] [28]. Triphosgene (bis(trichloromethyl)carbonate) has emerged as a particularly valuable substitute, offering the convenience of solid-state handling while maintaining comparable reactivity [27] [29]. When triphosgene is employed, the reaction proceeds through in-situ phosgene generation upon contact with nucleophilic species, allowing for more controlled and safer reaction conditions [29] [31].

The use of solid phosgene in optimized synthesis protocols has demonstrated remarkable improvements in both yield and process control [3]. Recent patent literature describes a methodology utilizing solid phosgene with 9-fluorenylmethanol in dichloromethane, achieving yields of approximately 95% with enhanced purity profiles [3]. This approach incorporates specialized molecular sieve pretreatment of reagents to remove trace moisture and ionic impurities, significantly improving the overall reaction efficiency [3].

Large-Scale Manufacturing Process Optimization

Industrial-scale production of 9-fluorenylmethyl chloroformate has undergone significant optimization to address both economic and operational considerations [3] [29]. The development of continuous flow reactor systems represents a paradigm shift from traditional batch processing, offering enhanced safety profiles and improved process control [29] [31]. These systems enable the real-time mixing of triphosgene solutions with alcohol-base mixtures in microreactor environments, minimizing phosgene accumulation and reducing associated risks [29] [31].

Flow reactor methodologies demonstrate remarkable efficiency improvements, with reaction times reduced from hours to minutes while maintaining yields of 94-95% [31]. The optimal flow rates for triphosgene solutions typically range from 110 mL/min, with alcohol-base mixtures introduced at 40 mL/min to maintain proper stoichiometric ratios [31]. Temperature profiles in flow systems are precisely controlled across multiple modules, with preheating at 45-55°C, mixing at 45-50°C, and reaction zones maintained at 55-60°C [31].

The incorporation of specialized molecular sieve technology has revolutionized the pretreatment phase of large-scale synthesis [3]. Custom-synthesized molecular sieves, prepared through controlled crystallization of silicon-aluminum frameworks, effectively remove residual water from dichloromethane and eliminate sodium or potassium ions from 9-fluorenylmethanol [3]. This pretreatment significantly enhances reaction selectivity and reduces the formation of undesired byproducts [3].

Process optimization studies have established critical parameter ranges for maximizing yield and product quality [3]. The optimal ratio of solid phosgene to 9-fluorenylmethanol has been determined to be 1:2.2-2.8, while the catalyst to solid phosgene ratio should be maintained at 1:1.0-1.2 [3]. These ratios ensure complete conversion while minimizing excess reagent consumption and simplifying downstream purification processes [3].

Table 2: Synthesis Methods Comparison

| Method | Catalyst/Base | Temperature (°C) | Yield (%) | Reaction Time | Safety Level |

|---|---|---|---|---|---|

| Phosgene + 9-Fluorenylmethanol (Traditional) | Pyridine or Triethylamine | 0-5 to 25-30 | 79-87 | 8 hours | Low (toxic gas) |

| Triphosgene + 9-Fluorenylmethanol | Pyridine or DMAP | Ice bath to RT | 78-98 | 2-24 hours | Medium (solid reagent) |

| Solid Phosgene + 9-Fluorenylmethanol (Optimized) | Pyridine | 0-5 to RT | 95 | 6-12 hours | Medium (controlled solid) |

| Flow Reactor with Triphosgene | Pyridine or Triethylamine | 45-60 | 94-95 | 0.3-2.7 min | High (continuous process) |

Purification Techniques and Quality Control Measures

The purification of 9-fluorenylmethyl chloroformate requires sophisticated techniques to achieve the high purity standards demanded for pharmaceutical and research applications [3] [18]. Recrystallization from petroleum ether represents the primary purification methodology, providing effective separation of the desired product from reaction byproducts and unreacted starting materials [3] [4]. The recrystallization process is typically conducted at controlled temperatures of 15-20°C over a period of 3 hours to ensure optimal crystal formation and purity [3].

High-performance liquid chromatography serves as the definitive analytical method for purity determination, with specifications requiring minimum 97.0% area purity [18] [19]. The HPLC methodology employs specialized column systems designed for chloroformate analysis, with detection typically achieved through UV absorption or fluorescence detection [18] [20]. Argentometric titration provides an alternative quantitative analysis method, offering direct determination of the chloroformate functional group through silver nitrate titration [18].

Quality control protocols encompass multiple analytical parameters to ensure consistent product quality [18] [19]. Melting point determination using capillary methods confirms the thermal characteristics, with acceptable ranges of 61.0-65.0°C for pharmaceutical-grade material [18] [19]. Moisture content analysis through Karl Fischer titration ensures levels below 0.1%, critical for maintaining chemical stability and preventing hydrolysis [18]. Physical appearance assessment confirms the characteristic white to light yellow crystalline powder morphology [18] [19].

Gas chromatographic analysis provides complementary purity assessment, particularly valuable for detecting volatile impurities and residual solvents [24]. The methodology enables simultaneous analysis of multiple components and offers excellent sensitivity for trace impurity detection [24]. Modern GC systems achieve purity determinations exceeding 99% for high-grade 9-fluorenylmethyl chloroformate preparations [31].

Table 3: Quality Control Parameters

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity (HPLC) | ≥97.0% | HPLC area% | Each batch |

| Argentometric Titration | ≥97.0% | AgNO₃ titration | Each batch |

| Melting Point | 61.0-65.0°C | Capillary method | Each batch |

| Moisture Content | <0.1% | Karl Fischer | Each batch |

| Appearance | White to light yellow crystals | Visual inspection | Each batch |

| pH (in acetone) | 2.5-3.5 | pH meter | Weekly |

Base-Catalyzed Deprotection Pathways and β-Elimination

The base-catalyzed removal of the fluorenylmethoxycarbonyl protecting group proceeds through a well-characterized two-step elimination mechanism. The deprotection follows an E1cB (Elimination, Unimolecular, Conjugate Base) pathway, where initial deprotonation at the 9-position of the fluorenyl ring precedes the elimination step [9] [10] [11].

The mechanism involves abstraction of the acidic hydrogen at the 9-position by a base such as piperidine, forming a stabilized carbanion intermediate. This carbanion undergoes β-elimination to generate dibenzofulvene and release the protected amine [11] [12]. The elimination proceeds preferentially through the E1cB mechanism due to the exceptional stability of the fluorenyl carbanion, which is stabilized by extensive conjugation with the aromatic ring system [9].

Experimental evidence supporting the E1cB mechanism includes:

- Kinetic induction periods observed when [9-¹H₁]9-fluorenylmethanol is eliminated in D₂O and [9-²H₁]9-fluorenylmethanol in H₂O [9]

- Primary isotope effects of kE^H/kE^D = 7.2 for the elimination step [9]

- Rate constant ratios between tritium exchange and elimination that are consistent with carbanion formation [9]

| Solvent | Activation Enthalpy ΔH‡ (kcal mol⁻¹) | Activation Entropy ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|

| 100% Ethanol | 11.2 | -38.6 |

| 100% Methanol | 12.6 | -32.0 |

| 50% TFE | 13.1 | -31.1 |

The solvent isotope effect of 0.92 for elimination in H₂O versus D₂O is too small to accommodate the primary effect of 7.2 required by an E2 mechanism, but is consistent with the E1cB pathway [9]. The relatively low activation enthalpies (11.2-13.1 kcal mol⁻¹) and large negative activation entropies (-31.1 to -38.6 cal mol⁻¹ K⁻¹) are characteristic of the organized transition state in E1cB eliminations [4].

Alternative deprotection conditions have been developed to avoid the use of piperidine, including diethylamine with Lewis acids [13], 4-methylpiperidine, piperazine [10] [14], and even solvent-free catalytic methods using 4-dimethylaminopyridine [15]. These methods maintain the fundamental E1cB mechanism while offering practical advantages in terms of reagent availability and reaction workup.

Competing Side Reactions and Byproduct Formation

The utilization of 9-fluorenylmethyl chloroformate in synthetic applications is complicated by several competing side reactions that can diminish reaction efficiency and product purity. The primary side reactions involve hydrolysis, dibenzofulvene-related processes, and racemization under certain conditions.

Hydrolysis Reactions

Hydrolysis of 9-fluorenylmethyl chloroformate competes with desired nucleophilic acylation, particularly in aqueous or protic media [16] [17]. The hydrolysis product, 9-fluorenylmethanol, appears as a significant impurity in chromatographic analyses and can interfere with analytical detection methods [6]. The extent of hydrolysis increases with higher pH values, leading to broader hydrolyzed peaks that interfere with adjacent analyte peaks in chromatographic separations [18].

Dibenzofulvene-Related Side Reactions

During deprotection reactions, the formation of dibenzofulvene creates opportunities for unwanted side reactions. The highly electrophilic dibenzofulvene can react with nucleophilic sites on the substrate, leading to 9-fluorenylmethylation side products [19] [20]. This problem is particularly pronounced in peptide synthesis where free amino groups can undergo alkylation by dibenzofulvene.

To mitigate these issues, secondary amines like piperidine are preferred as deprotection reagents because they form stable adducts with dibenzofulvene, effectively sequestering this reactive intermediate [11] [21]. The formation of the dibenzofulvene-piperidine adduct follows the reaction:

C₁₃H₈=CH₂ + (CH₂)₅NH → C₁₃H₈-CH₂-N(CH₂)₅H⁺

Moisture Sensitivity and Storage Issues

9-Fluorenylmethyl chloroformate is highly moisture sensitive, readily undergoing hydrolysis in the presence of atmospheric water [16] [22]. This sensitivity necessitates storage under inert atmosphere conditions and careful handling to prevent degradation. The compound generates hydrogen chloride upon hydrolysis, which can cause corrosion of metal containers and present safety hazards [23].

Racemization Concerns

Under certain reaction conditions, particularly at elevated temperatures or extended reaction times, racemization of chiral amino acid substrates can occur . Temperature control at 0-5°C significantly reduces side reactions including racemization, while room temperature conditions may lead to decreased optical purity of the products .

Analytical Interference

The highly fluorescent nature of the fluorenyl group, while advantageous for detection, can create analytical challenges. Excess 9-fluorenylmethyl chloroformate must be completely removed before fluorescence analysis to prevent interference [11]. Additionally, the formation of multiple derivatives (mono- and disubstituted) with certain amino acids like histidine and tyrosine can complicate quantitative analysis [6] [8].

Recent methodological advances have addressed many of these side reaction issues through improved reaction conditions, alternative reagent formulations, and enhanced purification protocols [18] [25].

Computational Modeling of Transition States

While comprehensive computational studies specifically focused on 9-fluorenylmethyl chloroformate transition states are limited in the current literature, the available mechanistic and kinetic data provide important constraints for theoretical modeling approaches. The development of accurate computational models for chloroformate ester reactions requires consideration of multiple factors including solvent effects, conformational flexibility, and electronic structure.

Density Functional Theory Approaches

Modern computational investigations of similar chloroformate systems employ density functional theory (DFT) methods, typically using functionals such as M06-2X with basis sets like 6-31G(d) for geometry optimizations [26]. These methods have proven effective for modeling nucleophilic substitution reactions at carbonyl centers and can accurately predict activation barriers and reaction pathways.

The computational challenges specific to 9-fluorenylmethyl chloroformate include:

- Conformational complexity arising from rotation around the C-O bond connecting the fluorenyl group to the chloroformate moiety [27]

- Extended conjugation effects that require adequate treatment of electron correlation

- Solvent-substrate interactions that significantly influence reaction rates and mechanisms [4]

Transition State Characteristics

Based on the experimental kinetic data, computational models must account for the bimolecular nature of the nucleophilic substitution process. The extended Grunwald-Winstein analysis yields l and m values of 0.95 ± 0.07 and 0.39 ± 0.04, respectively, indicating a transition state with significant nucleophilic involvement but less advanced bond breaking compared to typical SN2 reactions [4].

The relatively low activation enthalpies (11.2-13.1 kcal mol⁻¹) suggest transition states that are stabilized by favorable orbital interactions between the nucleophile and the electrophilic carbonyl carbon. The large negative activation entropies (-31.1 to -38.6 cal mol⁻¹ K⁻¹) indicate highly organized transition states with significant solvent reorganization [4].

Molecular Dynamics Considerations

The flexibility of the fluorenylmethyl substituent requires explicit consideration of conformational sampling in computational studies. The fluorenyl ring system can adopt various orientations relative to the chloroformate plane, and these conformational effects influence both reactivity and selectivity [27]. Molecular dynamics simulations coupled with quantum mechanical calculations would provide valuable insights into the dynamic behavior of these systems.

Solvation Modeling

The strong solvent dependence observed experimentally necessitates accurate solvation models in computational studies. Continuum solvation models such as COSMO-RS have shown success in related systems for predicting partition coefficients and solvation effects [28] [29]. The specific solvation of the chloroformate carbonyl group and the stabilization of ionic transition states require careful parameterization of these models.

Benchmarking and Validation

Future computational studies would benefit from benchmarking against the extensive experimental kinetic database available for 9-fluorenylmethyl chloroformate [4]. The comparison of calculated activation parameters with experimental values provides crucial validation of computational methods and can guide the selection of appropriate theoretical approaches for these systems.

XLogP3

UNII

GHS Hazard Statements

H302 (15.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (15.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant